4-(Pyridin-4-yloxy)phenol
Overview
Description
4-(Pyridin-4-yloxy)phenol is an organic compound with the molecular formula C11H9NO2. It is characterized by a phenol group attached to a pyridine ring through an oxygen atom.
Scientific Research Applications
4-(Pyridin-4-yloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with 4-(Pyridin-4-yloxy)phenol are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Biochemical Pathways
For instance, pyrrolo[3,4-c]pyridine derivatives, which share a similar bicyclic ring structure, have been reported to exhibit a broad spectrum of pharmacological properties .
Action Environment
The action of 4-(Pyridin-4-yloxy)phenol can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets.
Biochemical Analysis
Biochemical Properties
4-(Pyridin-4-yloxy)phenol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosine-protein kinase ABL1, which is involved in cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can interact with other biomolecules, including nucleic acids and lipids, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving tyrosine kinases . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, such as tyrosine-protein kinase ABL1, leading to inhibition of their activity . This binding can result in changes in downstream signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and metabolic processes . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can enhance its impact on gene expression, while localization to the mitochondria can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yloxy)phenol typically involves the reaction of 4-hydroxypyridine with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol attacks the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyridin-4-yloxy)phenol include other phenol derivatives and pyridine-containing compounds, such as pyridin-2-ol and pyridin-3-ol .
Uniqueness
What sets this compound apart is its unique combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-pyridin-4-yloxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVVRFKXDFIJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-63-3 | |
Record name | 4-(4-Pyridinyloxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103854-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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